5-Chloro-2-phenylimidazo[1,2-a]pyridine
Overview
Description
5-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a chlorine atom at the 5-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. One common method is the two-component cyclization reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol at room temperature . Another approach involves the one-pot synthesis from benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Radical Reactions: Functionalization via radical reactions has been explored, particularly through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Radical Reactions: Reagents such as transition metal catalysts (e.g., palladium) and oxidizing agents are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a valuable heterocyclic scaffold, it is used in the synthesis of diverse organic compounds.
Biology and Medicine: The compound and its derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Industry: The compound’s unique chemical properties make it suitable for use in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s activity against tuberculosis is attributed to its ability to disrupt bacterial cell wall synthesis and other essential processes .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 5-position.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Chlorine atom is at the 6-position instead of the 5-position.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group at the 2-position and a chlorine atom at the 6-position.
Uniqueness: 5-Chloro-2-phenylimidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorine atom and the phenyl group, which confer distinct chemical and biological properties. This unique structure contributes to its effectiveness in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-2-phenylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-12-7-4-8-13-15-11(9-16(12)13)10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZPRLOUZJLADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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